![molecular formula C7H4Cl2N2 B1423210 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine CAS No. 1001412-41-4](/img/structure/B1423210.png)
5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine is a compound with the CAS Number: 1001412-41-4 . It has a molecular weight of 187.03 . It is a solid under normal conditions .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine is 1S/C7H4Cl2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H . The InChI key is OALVDHPNAWHICK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine is a solid under normal conditions . It has a molecular weight of 187.03 . The compound is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Chemical Properties
“5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine” has a CAS Number of 1001412-41-4 and a molecular weight of 187.03 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Use in α-Amylase Inhibition
This compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine linked hybrids as α-amylase inhibitors . These inhibitors are used in the treatment of diabetes by slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Antidiabetic Screening
In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range . These compounds showed exceptional percent inhibition values, outperforming the standard (acarbose) .
Molecular Docking and MD Simulation
Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .
Cancer Research
Derivative 5a exhibited modest activity against the UO-31 renal cancer sub-panel cell line with a growth inhibitory percentage of 47.0 . Unsubstituted deaza analogue 6a and 9-methoxy substituted derivative 6c were shown to be selective against the MCF7 breast cancer cell line with growth inhibitory percentages of 50.6 and 39.5, respectively .
Pharmacokinetic Study
In vitro pharmacokinetic study ascertained the stability of 5m in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .
Safety and Hazards
The safety information available indicates that 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALVDHPNAWHICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694554 | |
Record name | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
1001412-41-4 | |
Record name | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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